
Bis-1,2-bpedr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-1,2-bpedr is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of bis(pyridine) ligands and has been synthesized using various methods.
Mechanism of Action
Bis-1,2-bpedr acts as a bidentate ligand, which means that it can bind to a metal ion in two places. This property makes it useful in coordination chemistry and catalysis. The mechanism of action of bis-1,2-bpedr in organic electronics is not well understood, but it is believed to improve the efficiency of OLEDs by enhancing charge transport.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of bis-1,2-bpedr. However, some studies have shown that it has low toxicity and does not cause significant harm to cells. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
Bis-1,2-bpedr has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability under normal laboratory conditions. However, it is not soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other ligands.
Future Directions
There are several future directions for research on bis-1,2-bpedr. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the use of bis-1,2-bpedr in the development of new materials for energy storage and conversion. There is also potential for bis-1,2-bpedr to be used in the treatment of certain diseases due to its antioxidant properties. Further research is needed to explore these potential applications.
In conclusion, bis-1,2-bpedr is a chemical compound that has shown promising results in various fields of science. Its unique properties make it useful in coordination chemistry, catalysis, and organic electronics. While there is limited research on its biochemical and physiological effects, it has been shown to have low toxicity and antioxidant properties. Future research on bis-1,2-bpedr should focus on the development of new synthetic methods and exploring its potential applications in energy storage, disease treatment, and other areas of science.
Synthesis Methods
Bis-1,2-bpedr can be synthesized using various methods. One of the most common methods is the reaction of 2,2'-bipyridine with 1,2-dibromoethane in the presence of a palladium catalyst. Another method involves the reaction of 2,2'-bipyridine with 1,2-dichloroethane in the presence of sodium hydride. The resulting compound can be purified using column chromatography.
Scientific Research Applications
Bis-1,2-bpedr has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry and catalysis. It has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials. Bis-1,2-bpedr has shown promising results in the field of organic electronics and has been used in the development of organic light-emitting diodes (OLEDs).
properties
CAS RN |
151304-29-9 |
|---|---|
Molecular Formula |
C58H62Cl2P4Re-2 |
Molecular Weight |
1140.1 g/mol |
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;hexane;rhenium;dichloride |
InChI |
InChI=1S/2C26H24P2.C6H14.2ClH.Re/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-6-4-2;;;/h2*1-20H,21-22H2;3-6H2,1-2H3;2*1H;/p-2 |
InChI Key |
IMKUSDPPAWFMDO-UHFFFAOYSA-L |
SMILES |
CCCCCC.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Re] |
Canonical SMILES |
CCCCCC.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Re] |
synonyms |
is(1,2-bis(diphenylphosphino)ethylene)dichlororhenium(II) hexane bis-1,2-BPEDR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




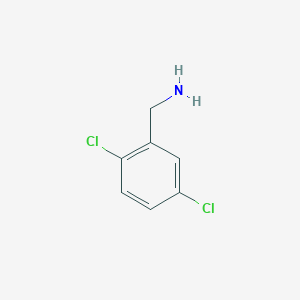
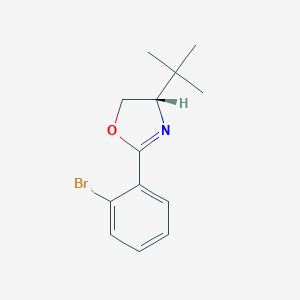
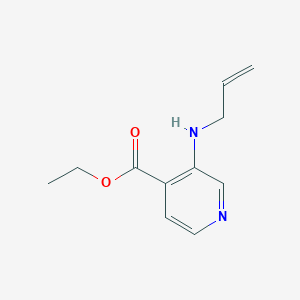
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)

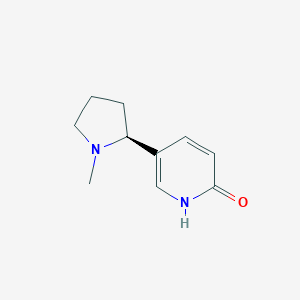
![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
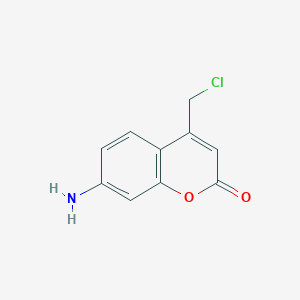
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
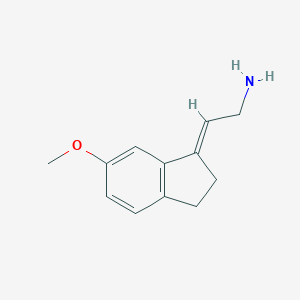
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)